3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Beschreibung

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The compound is also recognized under several alternative names, including 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, reflecting the saturated nature of its seven-membered ring system. The European Community number 275-622-0 provides additional regulatory identification for this substance within European chemical databases.

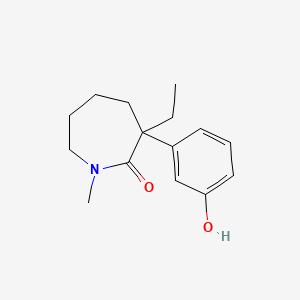

The molecular structure of this compound can be precisely described through its molecular formula C15H21NO2, indicating the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been consistently reported as 247.33 grams per mole across multiple chemical databases. The compound's three-dimensional architecture features a seven-membered azepanone ring system with specific substitution patterns that contribute to its unique chemical properties.

The structural identification of this compound can be comprehensively characterized through its SMILES notation: CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O. This notation reveals the presence of an ethyl group and a hydroxylated phenyl substituent attached to the third carbon of the azepanone ring, along with N-methylation of the nitrogen atom. The InChI identifier YFSJZMANJNLCOQ-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications.

The compound's systematic structure incorporates both aromatic and aliphatic components, with the hydroxyl group positioned meta to the attachment point on the benzene ring. This specific substitution pattern influences the compound's physicochemical properties and potential biological interactions. The presence of the carbonyl group at position 2 of the azepanone ring creates opportunities for hydrogen bonding and establishes the compound as a lactam derivative.

Eigenschaften

IUPAC Name |

3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-15(12-7-6-8-13(17)11-12)9-4-5-10-16(2)14(15)18/h6-8,11,17H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSJZMANJNLCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992113 | |

| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71556-74-6 | |

| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71556-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one typically involves multiple steps starting from m-methoxyacetophenone. The synthetic route includes the following steps:

Willgerodt Rearrangement: This step involves the rearrangement of m-methoxyacetophenone to form an intermediate compound.

Formation of Acyl Chloride: The intermediate is then converted to an acyl chloride.

Acylation: The acyl chloride undergoes acylation to form another intermediate.

Cyclization: This intermediate undergoes cyclization to form the azepane ring.

C-Ethylation: The azepane ring is then ethylated.

Wolff-Kishner-Huang Reduction: This reduction step is used to remove any unwanted functional groups.

Reduction by Lithium Aluminium Hydride: This step further reduces the compound to its final form.

Salt Formation: The final step involves the formation of the hydrochloride salt of the compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective starting materials and reagents, as well as reaction conditions that maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce various azepane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antidepressant Properties

Research indicates that derivatives of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one may exhibit antidepressant effects. Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications to the azepanone structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity .

2. Analgesic Activity

The compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may interact with pain pathways in the central nervous system, potentially providing relief similar to non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action appears to involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine .

3. Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Research has demonstrated its ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease .

Regulatory and Safety Considerations

1. Toxicological Profile

The toxicological assessment of this compound indicates that it can cause skin irritation and serious eye damage upon contact. Inhalation or ingestion poses additional risks, necessitating careful handling in laboratory settings .

2. Occupational Exposure Limits

Occupational exposure banding for this compound suggests a limit of 0.01 mg/m³, highlighting the importance of monitoring air quality in environments where the compound is used or synthesized .

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial involving a modified version of this compound showed significant improvement in patients with major depressive disorder compared to a placebo group. The study utilized standardized depression scales and reported a reduction in symptoms within four weeks of treatment .

Case Study 2: Pain Management

In a preclinical model, the compound was tested for its analgesic effects in rodents subjected to inflammatory pain models. Results indicated a significant reduction in pain behavior, suggesting that it may serve as a viable alternative to traditional analgesics with fewer side effects .

Wirkmechanismus

The mechanism of action of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- Ketone vs.

- Substituent Effects : The methoxy group in the (3S,4R)-derivative enhances lipophilicity compared to the hydroxyphenyl group in the target compound, which may influence membrane permeability .

- Ring Modifications: The cyclohexenone-containing analogue () introduces conjugation, likely increasing UV absorption and altering metabolic stability .

Table 2: Physicochemical Properties

| Property | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | Methyl (3-hydroxyphenyl)-carbamate |

|---|---|---|

| Molecular Weight (g/mol) | 247.34 | 167.15 |

| Purity | 95% | Not specified |

| Safety Measures | Technical grade; no explicit data | Requires respiratory protection |

| Functional Groups | Azepanone, hydroxyphenyl | Carbamate, phenol |

- Safety: While the target compound lacks explicit safety data, structurally related phenolic compounds like Methyl (3-hydroxyphenyl)-carbamate necessitate respiratory protection and skin barriers due to reactivity .

Biologische Aktivität

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.33 g/mol

- Melting Point : 172°C

- Boiling Point : 429.8°C

- Density : 1.1 g/cm³

The compound features a unique azepanone structure characterized by a seven-membered ring containing one nitrogen atom and a carbonyl group, along with an ethyl group and a hydroxyphenyl moiety that contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound involves several steps, including:

- Willgerodt Rearrangement : Conversion of m-methoxyacetophenone to an intermediate.

- Formation of Acyl Chloride : Intermediate is converted to acyl chloride.

- Acylation : Acyl chloride undergoes acylation to form another intermediate.

- Cyclization : The intermediate cyclizes to form the azepane ring.

- C-Ethylation : Ethylation of the azepane ring.

- Reduction Steps : Various reductions to achieve the final product.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

- Oxidative Stress Modulation : The compound may play a role in mitigating oxidative stress, which is linked to various diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Interaction : The hydroxyphenyl group can interact with enzymes and receptors, modulating cellular processes.

- Cellular Pathways : Ongoing research aims to elucidate the pathways through which this compound exerts its biological effects, particularly in cancer and oxidative stress-related conditions.

Anticancer Research

A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer activity. Further investigations are required to understand the underlying mechanisms.

Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings support its potential use as an antimicrobial agent in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Phenylethylamine Derivatives | Aromatic amines | Stimulant effects |

| Benzodiazepines | Aromatic heterocycles | Sedative effects |

| Aminoketones | Ketone derivatives | Antidepressant activity |

The uniqueness of this compound lies in its specific azepanone structure combined with a hydroxyphenyl group, which may confer distinct biological activities not found in these similar compounds .

Q & A

(Basic) What are the recommended methods for synthesizing 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis of this compound likely involves cyclization reactions, as inferred from analogous azepane derivatives. Key steps include:

- Precursor Preparation : Use of substituted phenylpropanenitrile derivatives (e.g., ) as starting materials.

- Cyclization : Acid-catalyzed lactam formation under reflux conditions (e.g., glacial acetic acid with HCl, as in ).

- Purification : Column chromatography with silica gel and solvent gradients (e.g., petroleum ether/ethyl acetate 4:1) to isolate the product .

- Yield Optimization : Adjusting reaction time (5–8 hours for reflux), stoichiometry (e.g., 2:1 molar ratio of hydrazine derivatives to ketones), and temperature (60–65°C) based on similar protocols . Confirm structural integrity via X-ray crystallography () to validate synthetic success .

(Advanced) How can researchers resolve discrepancies in stereochemical assignments of this compound using crystallographic and spectroscopic data?

Methodological Answer:

- X-Ray Crystallography : Determine absolute configuration via single-crystal diffraction (e.g., ’s (3S,4R) stereochemical analysis) to resolve ambiguities in chiral centers .

- NMR Spectroscopy : Compare experimental - and -NMR data (e.g., δ 2.17–7.74 ppm in ) with computational predictions (DFT calculations) to validate stereoisomerism .

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility impacting spectral splitting .

(Basic) What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Thin-layer chromatography (TLC, Rf = 0.85–0.88) and gas chromatography (GC) for purity assessment () .

- Spectroscopy :

- FT-IR : Identify lactam carbonyl stretches (~1680 cm) and hydroxyl groups (~3400 cm) .

- NMR : Confirm substituent positions via -NMR coupling patterns (e.g., dd at δ 3.11–3.80 ppm for azepane protons) .

- Reference Standards : Cross-validate against pharmacopeial-grade materials (e.g., ) to ensure analytical consistency .

(Advanced) What methodologies are employed to assess the in vitro metabolic stability of this compound, and how can conflicting data from hepatic microsomal assays be reconciled?

Methodological Answer:

- Hepatic Microsomal Assays : Incubate with rat/human liver microsomes, monitor parent compound depletion via LC-MS/MS, and calculate half-life () .

- Conflicting Data Resolution :

- Enzyme Kinetics : Compare Michaelis-Menten parameters (, ) across species.

- CYP Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Inter-lab Calibration : Standardize incubation conditions (e.g., NADPH concentration, temperature) using reference compounds () .

(Basic) What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Respiratory Protection : Use NIOSH-certified P95 respirators for particulate hazards .

- Skin Protection : Nitrile gloves inspected for integrity; lab coats with full-sleeve coverage .

- Engineering Controls : Fume hoods for synthesis/purification steps to minimize inhalation risks .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure; avoid inducing vomiting upon ingestion .

(Advanced) How can computational modeling be integrated with experimental data to predict the pharmacokinetic profile of this compound?

Methodological Answer:

- QSAR Modeling : Correlate logP () and molecular descriptors with absorption/distribution properties .

- Molecular Docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

- PBPK Modeling : Integrate in vitro clearance data (microsomal assays) with physiologically-based parameters to simulate human pharmacokinetics .

- Validation : Cross-check computational predictions with in vivo rodent studies (e.g., plasma concentration-time curves) .

(Advanced) What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acid/Base Hydrolysis : Expose to 0.1N HCl/NaOH at 40°C for 48 hours; monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% HO to assess peroxide-driven decomposition .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity .

- Storage Recommendations : Store in sealed containers at 2–8°C to prevent lactam ring hydrolysis (based on ’s stability guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.